

# spectral characterization of 2-(4-Chlorophenoxy)acetohydrazide

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## Compound of Interest

Compound Name:	2-(4-Chlorophenoxy)acetohydrazide
Cat. No.:	B1349058

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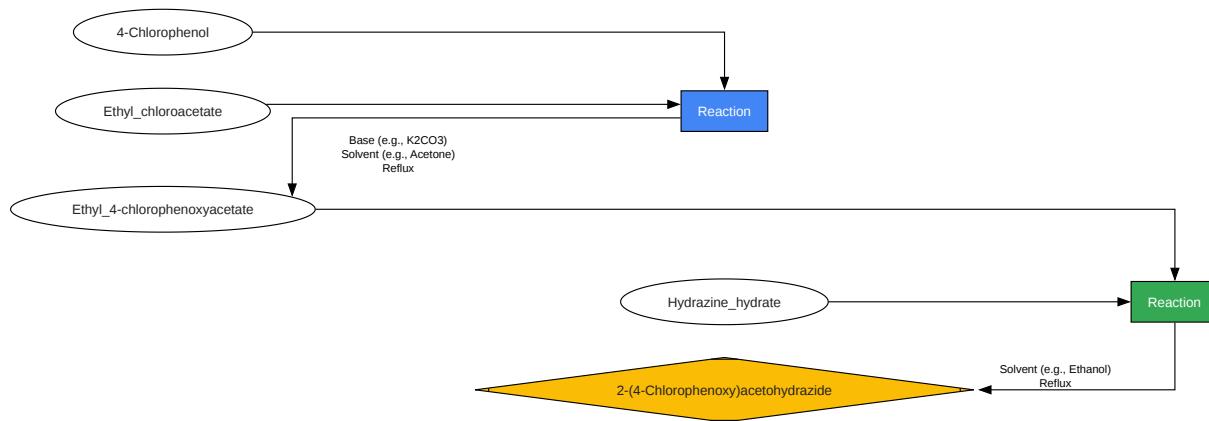
An In-depth Technical Guide on the Spectral Characterization of **2-(4-Chlorophenoxy)acetohydrazide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of **2-(4-Chlorophenoxy)acetohydrazide**. Due to the limited availability of published experimental spectra for this specific compound, this guide outlines the standard methodologies for its synthesis and spectral analysis, and presents expected data based on the analysis of structurally similar compounds. This document serves as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related molecules.

## Synthesis of 2-(4-Chlorophenoxy)acetohydrazide

The synthesis of **2-(4-Chlorophenoxy)acetohydrazide** is typically achieved through a two-step process commencing with 4-chlorophenol. The general workflow for this synthesis is depicted below.

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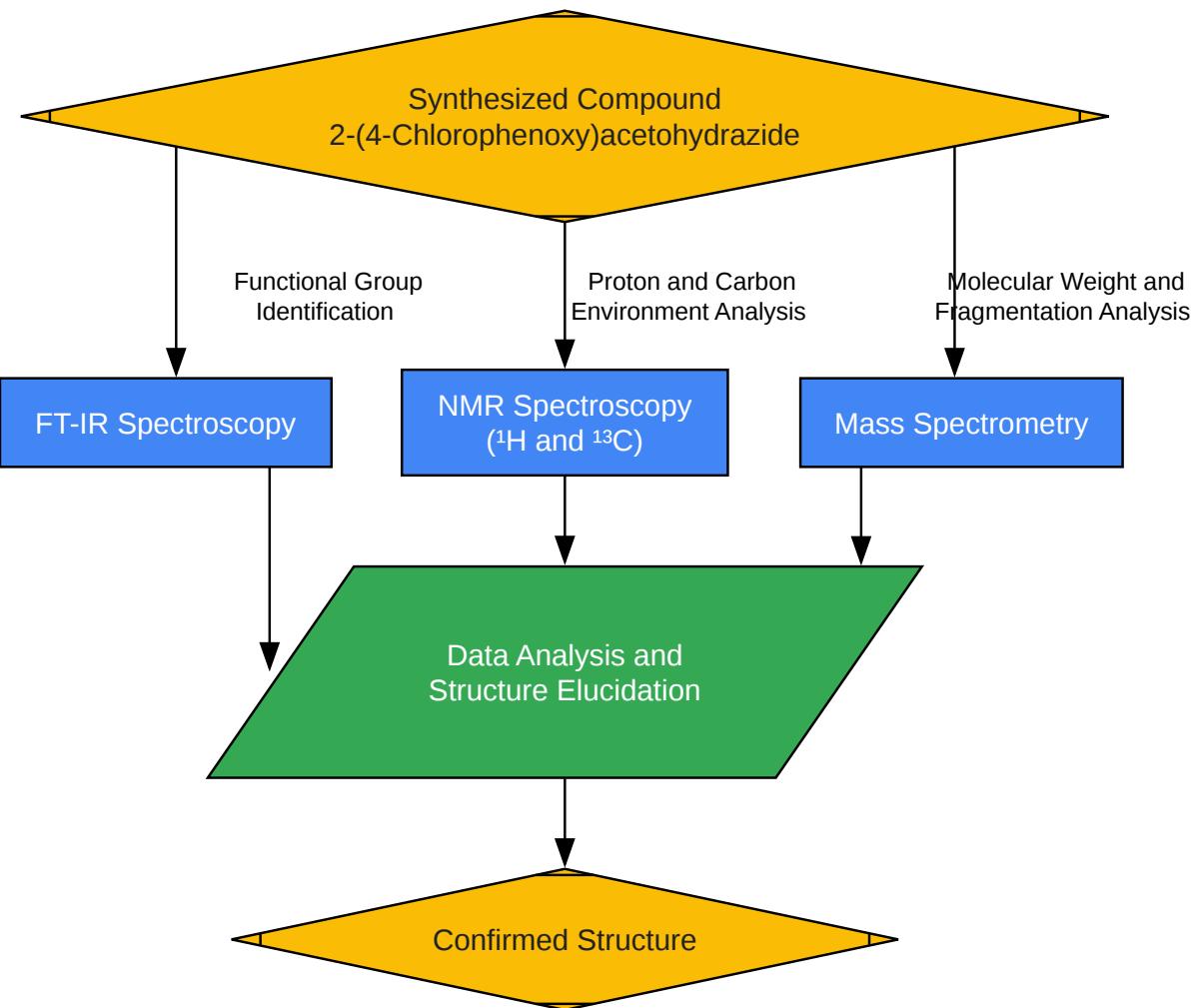
Caption: General synthesis workflow for **2-(4-Chlorophenoxy)acetohydrazide**.

## Experimental Protocol: Synthesis

A mixture of ethyl(4-chlorophenoxy)acetate (0.1 mol) and hydrazine hydrate (6.0 ml) in ethanol (90 ml) is refluxed over a water bath for 6 hours. The precipitate that forms upon cooling is filtered and recrystallized from ethanol to yield the pure product.[1][2]

## Spectral Characterization Workflow

The structural elucidation of **2-(4-Chlorophenoxy)acetohydrazide** is accomplished through a combination of spectroscopic techniques. The general workflow for the spectral characterization is outlined below.



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Caption: General workflow for the spectral characterization of an organic compound.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule.

### Expected FT-IR Spectral Data

The infrared spectrum of **2-(4-Chlorophenoxy)acetohydrazide** is expected to exhibit characteristic absorption bands for its various functional groups.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description of Vibration
N-H	3300 - 3500	Symmetric and asymmetric stretching of the -NH <sub>2</sub> group
C-H (aromatic)	3000 - 3100	Stretching vibrations
C-H (aliphatic)	2850 - 3000	Stretching of the -CH <sub>2</sub> - group
C=O (amide)	1630 - 1680	Amide I band (C=O stretching)
N-H (amide)	1510 - 1570	Amide II band (N-H bending)
C=C (aromatic)	1450 - 1600	Ring stretching
C-O (ether)	1200 - 1260	Asymmetric C-O-C stretching
C-N	1000 - 1250	Stretching vibrations
C-Cl	700 - 800	Stretching vibration

## Experimental Protocol: FT-IR Spectroscopy

- Instrument: Fourier Transform Infrared Spectrometer.
- Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.[3]
- Data Acquisition: The sample is scanned in the range of 4000-400 cm<sup>-1</sup>.[3][4]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

## Expected <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.

Protons	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic ( $\text{H}_2/\text{H}_6$ )	~6.9	Doublet	2H
Aromatic ( $\text{H}_3/\text{H}_5$ )	~7.2	Doublet	2H
Methylene ( $-\text{CH}_2-$ )	~4.5	Singlet	2H
Amine ( $-\text{NH}_2$ )	Broad singlet	2H	
Amide ( $-\text{NH}-$ )	Broad singlet	1H	

Note: The exact chemical shifts and multiplicities of the aromatic protons will depend on the coupling constants between them.

## Expected $^{13}\text{C}$ NMR Spectral Data

The carbon-13 NMR spectrum will identify the different carbon environments in the molecule.

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
Carbonyl ( $\text{C=O}$ )	168 - 172
Aromatic ( $\text{C-O}$ )	155 - 159
Aromatic ( $\text{C-Cl}$ )	128 - 132
Aromatic ( $\text{C-H}$ )	115 - 129
Methylene ( $-\text{CH}_2-$ )	65 - 70

## Experimental Protocol: NMR Spectroscopy

- Instrument: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or 500 MHz).[4]
- Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is typically used as an internal standard.[5][6]

- Data Acquisition: Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. For  $^1\text{H}$  NMR, a sufficient relaxation delay ( $d_1$ ) of at least five times the  $T_1$  of the slowest relaxing signal should be used for accurate integration.[7] For  $^{13}\text{C}$  NMR, broadband proton decoupling is typically used to simplify the spectrum.[8]

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

## Expected Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
200/202	$[\text{M}]^+$ , Molecular ion peak (with isotopic pattern for Chlorine)
141/143	$[\text{ClC}_6\text{H}_4\text{OCH}_2]^+$
128/130	$[\text{ClC}_6\text{H}_4\text{O}]^+$
73	$[\text{CONHNH}_2]^+$

## Experimental Protocol: Mass Spectrometry

- Instrument: Mass Spectrometer (e.g., with Electron Ionization source).
- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile organic solvent (e.g., methanol, acetonitrile).[9] The concentration should be in the range of 10-100 micrograms per mL.[9]
- Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.[10][11]

## Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the calculated values to confirm the molecular formula.

## Elemental Analysis Data

For C<sub>8</sub>H<sub>9</sub>ClN<sub>2</sub>O<sub>2</sub>:

Element	Calculated (%)	Found (%) <a href="#">[1]</a> <a href="#">[2]</a>
Carbon (C)	47.81	47.89
Hydrogen (H)	4.48	4.52
Nitrogen (N)	13.88	13.96

## Conclusion

The comprehensive spectral characterization of **2-(4-Chlorophenoxy)acetohydrazide** through FT-IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry, complemented by elemental analysis, is essential for confirming its structure and purity. The protocols and expected spectral data presented in this guide provide a robust framework for researchers to synthesize and characterize this compound, facilitating its use in further research and development activities.

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